N-(1-benzylpiperidin-4-yl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide
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Overview
Description
N-(1-BENZYLPIPERIDIN-4-YL)-2-{8-METHYL-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}ACETAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of N-(1-BENZYLPIPERIDIN-4-YL)-2-{8-METHYL-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}ACETAMIDE involves multiple steps, typically starting with the preparation of the indole moiety. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions Industrial production methods may involve optimizing reaction conditions to improve yield and purity, such as using specific catalysts or solvents .
Chemical Reactions Analysis
N-(1-BENZYLPIPERIDIN-4-YL)-2-{8-METHYL-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the indole or piperidine rings are replaced with other groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(1-BENZYLPIPERIDIN-4-YL)-2-{8-METHYL-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, leading to its biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate immune responses . The piperidine and benzyl groups may also contribute to its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
N-(1-BENZYLPIPERIDIN-4-YL)-2-{8-METHYL-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}ACETAMIDE can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with applications in agriculture and plant biology.
Indole-3-carbinol: Found in crucifer
Properties
Molecular Formula |
C25H27N5O2 |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetamide |
InChI |
InChI=1S/C25H27N5O2/c1-17-7-8-21-20(13-17)23-24(28-21)25(32)30(16-26-23)15-22(31)27-19-9-11-29(12-10-19)14-18-5-3-2-4-6-18/h2-8,13,16,19,28H,9-12,14-15H2,1H3,(H,27,31) |
InChI Key |
IBPUYABCUZJSMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC(=O)NC4CCN(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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